8-[2-(4-ethylphenoxy)ethoxy]quinoline
Description
8-[2-(4-Ethylphenoxy)ethoxy]quinoline is a quinoline derivative featuring an ethoxy linker connecting the quinoline core to a 4-ethylphenoxy group. Quinoline derivatives are renowned for their diverse bioactivities, including anticancer, antiviral, and antimicrobial properties . While direct synthesis data for this compound are absent in the provided evidence, analogous compounds (e.g., 8-alkoxyquinolines) are synthesized via Pd-catalyzed cross-coupling reactions or nucleophilic substitutions .
Properties
IUPAC Name |
8-[2-(4-ethylphenoxy)ethoxy]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2/c1-2-15-8-10-17(11-9-15)21-13-14-22-18-7-3-5-16-6-4-12-20-19(16)18/h3-12H,2,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHHVAEAILRYKER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCOC2=CC=CC3=C2N=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[2-(4-ethylphenoxy)ethoxy]quinoline typically involves the following steps:
Starting Materials: The synthesis begins with quinoline and 4-ethylphenol as the primary starting materials.
Etherification: The 4-ethylphenol undergoes etherification with ethylene oxide to form 2-(4-ethylphenoxy)ethanol.
Nucleophilic Substitution: The 2-(4-ethylphenoxy)ethanol is then reacted with quinoline under basic conditions to form this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. Green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are also explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
8-[2-(4-ethylphenoxy)ethoxy]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
8-[2-(4-ethylphenoxy)ethoxy]quinoline has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimalarial, anticancer, and antibacterial agent.
Synthetic Organic Chemistry: The compound serves as an intermediate in the synthesis of more complex molecules.
Industrial Chemistry: It is used in the production of dyes, pigments, and other industrial chemicals.
Biological Research: The compound’s interactions with biological targets are studied to understand its mechanism of action and potential therapeutic uses .
Mechanism of Action
The mechanism of action of 8-[2-(4-ethylphenoxy)ethoxy]quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The table below compares 8-[2-(4-ethylphenoxy)ethoxy]quinoline with structurally related quinoline derivatives:
Bioactivity and Functional Differences
- Antiviral Activity: Fluorinated derivatives like 8-fluoro-4-[2-(4-methylphenyl)ethoxy]quinoline exhibit high selectivity indices (SI) against SARS-CoV-2 due to fluorine's electronegativity and metabolic stability . In contrast, the ethylphenoxy-ethoxy substituent in the target compound may prioritize lipophilicity over direct antiviral effects.
- Anticancer Potential: Compounds such as BPIQ (a synthetic quinoline) show mitochondrial-dependent apoptosis in cancer cells . The ethylphenoxy group in this compound could modulate similar pathways, though experimental data are needed.
- Receptor Targeting: Piperidine-substituted quinolines (e.g., 4-(2-(piperidin-2-yl)ethoxy)quinoline derivatives) act as somatostatin receptor agonists, suggesting that substituent flexibility influences receptor binding . The ethylphenoxy group may alter target selectivity compared to piperidine analogs.
Physicochemical Properties
- Lipophilicity: The trifluoroethoxy group in 8-(2,2,2-trifluoroethoxy)quinoline increases hydrophobicity, while the carboxylic acid in 8-chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid enhances water solubility . The ethylphenoxy-ethoxy substituent likely balances moderate lipophilicity.
- Thermal Stability: Related compounds like 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) exhibit melting points of 223–225°C, suggesting that bulky substituents (e.g., ethylphenoxy) may similarly increase thermal stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
